Cas no 88-26-6 (3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is a sterically hindered phenolic compound widely used as an intermediate in the synthesis of antioxidants and stabilizers. Its molecular structure, featuring tert-butyl groups adjacent to a hydroxyl-substituted benzyl alcohol, enhances its ability to scavenge free radicals, making it valuable in polymer and lubricant stabilization. The compound exhibits excellent thermal stability and resistance to oxidative degradation, contributing to extended material lifetimes. Its high purity and consistent performance make it suitable for demanding industrial applications, including the production of light stabilizers and specialty chemicals. The compound is also utilized in research for developing advanced antioxidant systems due to its well-characterized reactivity and efficacy.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol structure
88-26-6 structure
Product Name:3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
CAS No:88-26-6
MF:C15H24O2
MW:236.349864959717
MDL:MFCD00017254
CID:34462
PubChem ID:87567976
Update Time:2025-10-29

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
    • 2,6-Di-tert-butyl-4-hydroxymethylphenol
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
    • 2,6-ditert-butyl-4-(hydroxymethyl)phenol
    • BHT alcohol
    • Antioxidant 754
    • Ionox 100
    • Ionox 100 antioxidant
    • Butylated hydroxymethylphenol
    • Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
    • 3,5-Di-t-butyl-4-hydroxybenzyl alcohol
    • AO 754
    • 2,6-Di-t-butyl-4-hydroxymethylphenol
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol
    • di-tert-Butyl-4-hydroxymethyl p
    • CAS-88-26-6
    • InChI=1/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H
    • NSC 159133
    • 2,6-di-tert-Butyl-4-hydroxymethyl phenol
    • NSC-159133
    • 2,6-di-tert.butyl-4-hydroxymethylphenol
    • 46ND6GQI48
    • 3,5-Di-tert-butyl-4-hydroxybenzylalcohol
    • 2, 6-Di-tert-butyl-4-hydroxymethylphenol
    • 3,5-Di-tert-butyl-4-hydroxy-Benzyl alcohol
    • D1480
    • Benzyl alcohol,5-di-tert-butyl-4-hydroxy-
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 8CI
    • 88-26-6
    • 4-06-00-06080 (Beilstein Handbook Reference)
    • AO-754
    • 4-hydroxymethyl-2,6-di-t-butylphenol
    • CHEMBL225220
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 97%
    • Benzenemethanol, 4-hydroxy-3,5-di-tert-butyl
    • A842513
    • UNII-46ND6GQI48
    • DTXCID70211
    • EINECS 201-815-6
    • di-tert-Butyl-4-hydroxymethyl phenol
    • DTXSID7020211
    • FT-0614733
    • Benzenemethanol, 4-hydroxy-3,5-di-tert.-butyl
    • BENZYL ALCOHOL, 3,5-DI-tert-BUTYL-4-HYDROXY-
    • 4-hydroxymethyl-2,6-di-tert-butylphenol
    • 2, 6-Di-tert-butyl-4-(hydroxymethyl)phenol
    • AS-69598
    • CS-0204438
    • BRN 2052291
    • 3,5-ditert.butyl-4-hydroxybenzyl alcohol
    • 3,5-bis(1,1-dimethylethyl)-4-hydroxy-benzenemethanol
    • SCHEMBL42656
    • NCGC00258185-01
    • 3,5-di-tert-butyl-4-hydroxybenzylalkohol
    • Tox21_200631
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol, 9CI
    • CCRIS 7069
    • W-100408
    • NSC159133
    • alpha-Hydroxy-2,6-di-tert-butyl-p-cresol
    • 4-hydroxymethyl-2,6-di-tertbutylphenol
    • Q27258951
    • 2,6-Di-tert-butyl-4-hydroxymethyl-phenol
    • 2,6-bis(1,1-dimethylethyl)-4-(hydroxymethyl)phenol
    • LS-2825
    • CHEBI:173703
    • AM808204
    • Benzenemethanol,5-bis(1,1-dimethylethyl)-4-hydroxy-
    • 4-hydroxy-3,5-di-tert-butyl-benzyl alcohol
    • NCGC00248772-01
    • MFCD00017254
    • AKOS000249317
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol (ACI)
    • Benzyl alcohol, 3,5-di-tert-butyl-4-hydroxy- (6CI, 7CI, 8CI)
    • 3,5-Di-t-butyl-4-hydroxy-benzyl alcohol
    • 3,5-Di-tert-butyl-4-hydroxyphenylmethanol
    • 4-Hydroxy-3,5-di-tert-butylbenzyl alcohol
    • Ethanox 754
    • 4-hydroxymethyl-2,6-di-tert-butyl phenol
    • 1ST2323
    • BHTBzOH
    • DB-057052
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Solution in Methanol, 1000mug/mL
    • 4-HMDBP
    • 2,6-bis(tert-butyl)-4-(hydroxymethyl)phenol
    • 1ST2323-1000
    • NS00015217
    • MDL: MFCD00017254
    • Inchi: 1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
    • InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)(C)C)=CC(CO)=CC=1C(C)(C)C
    • BRN: 2052291

Computed Properties

  • Exact Mass: 236.17800
  • Monoisotopic Mass: 236.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Solid
  • Density: 0.9845 (rough estimate)
  • Melting Point: 139.0 to 142.0 deg-C
  • Boiling Point: 214°C 40mm
  • Flash Point: 214°C/40mm
  • Refractive Index: 1.5542 (estimate)
  • PSA: 40.46000
  • LogP: 3.47950
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:DO0750000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • TSCA:Yes

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Pricemore >>

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3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, dichlorobromate(1-) (1:1) Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
Reference
Oxidation of 2,6-di-t-butyl-4-methylphenol and its derivatives with tetraalkylammonium dichlorobromate(1-)
Kimura, Noriyosi; et al, Wakayama Daigaku Kyoikugakubu Kiyo, 2009, 59, 33-38

Production Method 2

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(methanamine)boron Solvents: Water ;  30 min, rt
Reference
Hydrogenation of Aldehydes and Ketones to Corresponding Alcohols with Methylamine Borane in Neat Water
Duan, Yifan; et al, Synthetic Communications, 2014, 44(17), 2555-2564

Production Method 3

Reaction Conditions
Reference
Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions
Davis, Brian R.; et al, Journal of the Chemical Society, 1982, (7), 1499-507

Production Method 4

Reaction Conditions
1.1 Reagents: Perchloric acid
Reference
Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions
Davis, Brian R.; et al, Journal of the Chemical Society, 1982, (7), 1499-507

Production Method 5

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  1 h, 70 °C
2.1 Reagents: Water
Reference
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl amine from 3,5-di-tert-butyl-4-hydroxybenzyl acetate
Bukharov, S. V.; et al, Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(6), 30-32

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
Reference
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 30 min, -30 °C
2.1 Solvents: Dichloromethane-d2 ;  -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
3.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
Reference
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

Production Method 8

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium tribromide Solvents: Dichloromethane ,  Water
Reference
Oxidation using quaternary ammonium polyhalides. IX. Oxidation of hindered phenols with benzyltrimethylammonium tribromide
Kajigaeshi, Shoji; et al, Bulletin of the Chemical Society of Japan, 1991, 64(3), 1060-2

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: tert-Butanol ;  1 h, 40 °C; 0.5 h, 40 °C
Reference
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol
Xie, J. Y.; et al, Organic Preparations and Procedures International, 2015, 47(3), 236-241

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt
Reference
Unusual transformation of 4-hydroxy/methoxybenzylic alcohols via C-C ipso-substitution reaction using proton-exchanged montmorillonite as media
Chen, Xuan; et al, Tetrahedron Letters, 2020, 61(48),

Production Method 11

Reaction Conditions
1.1 Reagents: Water
Reference
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl amine from 3,5-di-tert-butyl-4-hydroxybenzyl acetate
Bukharov, S. V.; et al, Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(6), 30-32

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt
Reference
Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions
Willcockson, Maren Gulsrud; et al, Journal of Pharmaceutical Sciences, 2013, 102(10), 3579-3585

Production Method 13

Reaction Conditions
1.1 Catalysts: Boric acid (H3BO3)
2.1 Reagents: Sodium borohydride Solvents: Acetonitrile
Reference
Oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol and 3,5-di-tert-butyl-4-hydroxybenzaldehyde with oxygen in aqueous ammonia solutions
Fedulina, T. G.; et al, Zhurnal Organicheskoi Khimii, 1989, 25(8), 1706-15

Production Method 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  heated; 9 h, 56 °C
1.2 Catalysts: Thiourea Solvents: Water ;  cooled; 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5, 80 °C
2.1 Reagents: Bromine Solvents: tert-Butanol ;  1 h, 40 °C; 0.5 h, 40 °C
Reference
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol
Xie, J. Y.; et al, Organic Preparations and Procedures International, 2015, 47(3), 236-241

Production Method 15

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ;  -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
2.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
Reference
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Raw materials

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Preparation Products

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:88-26-6)3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):164.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-26-6)2,6-Di-tert-butyl-4-hydroxymethylphenol
Order Number:LE10472
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
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3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Related Literature

Additional information on 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Professional Introduction to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS No. 88-26-6)

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, commonly identified by its CAS number 88-26-6, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of phenolic alcohols, characterized by its unique structural properties that make it valuable in various applications, particularly in the development of advanced materials and pharmaceutical intermediates.

The molecular structure of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol consists of a benzene ring substituted with two tert-butyl groups at the 3rd and 5th positions, and a hydroxyl group at the 4th position. This arrangement imparts exceptional stability and reactivity, making it a versatile building block in organic synthesis. The presence of bulky tert-butyl groups enhances the compound's steric hindrance, which is particularly useful in controlling reaction pathways and improving selectivity in synthetic processes.

In recent years, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol has garnered attention for its potential applications in pharmaceuticals. Its hydroxyl group allows for further functionalization, enabling the synthesis of more complex molecules. For instance, researchers have explored its use as an intermediate in the production of antioxidants and anti-inflammatory agents. The tert-butyl groups provide a stable framework that can be modified to introduce specific pharmacophores, enhancing the biological activity of derived compounds.

One of the most promising areas of research involving 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is its role in developing novel drug candidates. The compound's ability to undergo selective modifications makes it an ideal candidate for creating structurally diverse libraries for high-throughput screening. Recent studies have demonstrated its utility in synthesizing derivatives with enhanced binding affinity to target proteins. This has opened up new avenues for drug discovery, particularly in addressing challenging therapeutic targets such as enzyme inhibitors and receptor modulators.

The stability provided by the tert-butyl groups also makes 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol a valuable component in formulating stable pharmaceutical formulations. Its resistance to degradation under various conditions ensures that it remains effective throughout the shelf life of a product. This property is particularly crucial in oral and topical medications where maintaining chemical integrity is essential for therapeutic efficacy.

Beyond pharmaceuticals, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol finds applications in industrial chemistry as well. Its structural features make it useful in synthesizing polymers and specialty chemicals that require high thermal stability and resistance to environmental factors. Researchers have explored its incorporation into polymer matrices to enhance flame retardancy and mechanical strength. These applications highlight the compound's versatility and its potential to contribute to advancements across multiple industries.

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol typically involves the reaction of p-benzoquinone with isobutylene in the presence of a base catalyst. This reaction proceeds efficiently due to the electron-withdrawing nature of the quinone moiety and the reactivity of isobutylene. The use of this synthetic route not only ensures high yield but also allows for scalability, making it suitable for industrial production.

In conclusion, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS No. 88-26-6) is a multifaceted compound with significant potential in both pharmaceuticals and industrial chemistry. Its unique structural properties enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new methodologies for functionalization and application, this compound is poised to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:88-26-6)3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
A842513
Purity:99%
Quantity:100g
Price ($):164.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-26-6)2,6-Di-tert-butyl-4-hydroxymethylphenol
LE10472
Purity:99%
Quantity:25KG,200KG,1000KG
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